molecular formula C13H10ClFO B8335754 Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)-

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)-

Cat. No.: B8335754
M. Wt: 236.67 g/mol
InChI Key: SNZLTQDVJVQIBN-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is an organic compound with the molecular formula C13H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-benzyloxy-3-chloro-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-benzyloxy-3-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyloxy-2-chloro-3-fluorobenzene
  • 1-Benzyloxy-4-bromo-3-chloro-2-fluorobenzene
  • 1-Benzyloxy-2-chloro-4-fluorobenzene

Uniqueness

Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

1-chloro-2-fluoro-3-phenylmethoxybenzene

InChI

InChI=1S/C13H10ClFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

SNZLTQDVJVQIBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-fluorophenol (1.5 g, 10.2 mmol), benzyl bromide (1.71 g, 10.0 mmol) and sodium carbonate (1.10 g, 10.38 mmol) in 20 mL ethylene glycol dimethyl ether and 10 mL H2O was stirred at rt for 36 h. The reaction mixture was charged with 20 mL 1N KOH and 50 mL diethyl ether. The organic layer was separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford the title compound as a white solid which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 5.16 (s, 2Hs) 6.86-7.03 (m, 3Hs) 7.31-7.48 (m, 5Hs).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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